molecular formula C16H12ClNO6S B7813275 4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride

4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride

Cat. No.: B7813275
M. Wt: 381.8 g/mol
InChI Key: QVRQNJHRIVNSEN-FNORWQNLSA-N
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Description

4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is a complex organic compound known for its utility in a variety of chemical reactions and applications. Its structure comprises a methoxy group, a nitrophenyl group, and a benzenesulfonyl chloride moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. Starting from 4-methoxybenzenesulfonyl chloride, the intermediate is reacted with an appropriate aldehyde to form the corresponding enone through an aldol condensation reaction. The subsequent nitration introduces the nitrophenyl group.

Industrial Production Methods: Industrial production of this compound involves careful control of reaction conditions such as temperature, solvent, and pH. High-purity reagents and catalysts may be used to optimize yield and selectivity. Large-scale synthesis usually employs batch or continuous flow processes to ensure consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: It can be reduced to remove the nitro group, converting it into an amino derivative.

  • Substitution: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing agents such as lithium aluminum hydride or tin(II) chloride.

  • Nucleophiles like primary amines or secondary alcohols under basic conditions.

Major Products:

  • Sulfoxides: Formed from mild oxidation reactions.

  • Sulfonamides: Formed when the sulfonyl chloride group is substituted by an amine.

  • Aminophenyl derivatives: Result from the reduction of the nitro group.

Scientific Research Applications

4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is utilized in various fields of scientific research:

  • Chemistry: As a reagent for introducing sulfonyl groups into organic molecules.

  • Biology: In the synthesis of enzyme inhibitors and pharmacologically active compounds.

  • Industry: Used in the production of advanced materials and as a catalyst in specific reactions.

Mechanism of Action

Comparison with Similar Compounds: Compared to other sulfonyl chlorides, 4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride is unique due to its combination of a methoxy group and a nitrophenyl group, which confer specific reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

  • 4-methylbenzenesulfonyl chloride: Known for its use in sulfonation reactions.

  • 4-nitrobenzenesulfonyl chloride: Used in the synthesis of nitrophenyl derivatives.

  • Benzylsulfonyl chloride: Employed in the preparation of sulfonamides and other derivatives.

Properties

IUPAC Name

4-methoxy-3-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6S/c1-24-16-8-6-14(25(17,22)23)10-12(16)5-7-15(19)11-3-2-4-13(9-11)18(20)21/h2-10H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRQNJHRIVNSEN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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